N-(4-fluorophenyl)-5-methyl-7-(pyridin-3-yl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-methyl-7-(pyridin-3-yl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that features a unique combination of fluorine, methyl, pyridine, and triazolopyrimidine groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-methyl-7-(pyridin-3-yl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific reagents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-methyl-7-(pyridin-3-yl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(4-fluorophenyl)-5-methyl-7-(pyridin-3-yl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methyl-7-(pyridin-3-yl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in functional groups and substitution patterns.
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with different biological and chemical properties.
Uniqueness
N-(4-fluorophenyl)-5-methyl-7-(pyridin-3-yl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethyl group, in particular, plays a crucial role in enhancing its stability and interaction with biological targets .
Properties
Molecular Formula |
C19H14F4N6O |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-7-pyridin-3-yl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H14F4N6O/c1-10-14(16(30)26-13-6-4-12(20)5-7-13)15(11-3-2-8-24-9-11)29-18(25-10)27-17(28-29)19(21,22)23/h2-9,15H,1H3,(H,26,30)(H,25,27,28) |
InChI Key |
JQSVUMOFOITPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C(F)(F)F)N1)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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